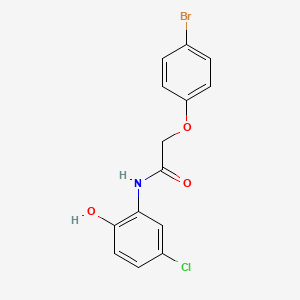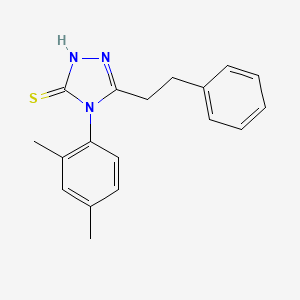
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide
描述
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide, also known as BPHC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPHC is a synthetic compound that was first synthesized in the laboratory and has since been studied for its various applications in scientific research.
科学研究应用
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
作用机制
The mechanism of action of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is not fully understood. However, studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been shown to inhibit the formation of amyloid-beta plaques by preventing the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the formation of amyloid-beta plaques. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
实验室实验的优点和局限性
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is also stable and can be stored for long periods of time without degradation. However, 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being studied. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is also expensive and may not be readily available in some laboratories.
未来方向
There are several future directions for research on 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide. One direction is to study the potential applications of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Another direction is to study the mechanism of action of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide in more detail to better understand its anti-cancer and anti-Alzheimer's disease properties. Additionally, future research could focus on developing more efficient synthesis methods for 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide to reduce its cost and increase its availability for scientific research.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has anti-cancer and anti-Alzheimer's disease properties and has been shown to have various biochemical and physiological effects. 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide has several advantages for lab experiments, but also has some limitations. Future research could focus on exploring the potential applications of 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide in the treatment of other diseases and developing more efficient synthesis methods for 2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO3/c15-9-1-4-11(5-2-9)20-8-14(19)17-12-7-10(16)3-6-13(12)18/h1-7,18H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLNNTWTZMJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(5-chloro-2-hydroxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4752029.png)
![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B4752038.png)
![2-(4-methoxyphenyl)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4752041.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4752059.png)

![6-iodo-3-(3-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4752070.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4752077.png)
![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4752081.png)
![4-(2-furylmethyl)-5-[4-(1H-pyrrol-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4752084.png)


![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4752115.png)
![3-[({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4752121.png)